3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group, a methylbenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The difluoromethyl and methylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the desired effects .
Comparison with Similar Compounds
- 4-methyl-α,α-bis(trifluoromethyl)benzyl alcohol
- Benzoic acid, 4-methyl-
- 3-fluoro-4-((4-methylbenzyl)oxy)benzoic acid
Comparison: Compared to similar compounds, 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the difluoromethyl and pyrazole groupsThe difluoromethyl group, in particular, can enhance the compound’s stability and binding affinity in biological systems .
Properties
Molecular Formula |
C13H12F2N2O2 |
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Molecular Weight |
266.24 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12F2N2O2/c1-8-2-4-9(5-3-8)6-17-7-10(13(18)19)11(16-17)12(14)15/h2-5,7,12H,6H2,1H3,(H,18,19) |
InChI Key |
MXTQPCZDBSDQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C(F)F)C(=O)O |
Origin of Product |
United States |
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